molecular formula C8H5Br3O3 B13129071 methyl 2,4,6-tribromo-3-hydroxybenzoate

methyl 2,4,6-tribromo-3-hydroxybenzoate

Cat. No.: B13129071
M. Wt: 388.83 g/mol
InChI Key: UCXPHNDWPFNUDO-UHFFFAOYSA-N
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Description

Methyl 2,4,6-tribromo-3-hydroxybenzoate is an organic compound with the molecular formula C8H5Br3O3. It is a derivative of benzoic acid, where three hydrogen atoms are replaced by bromine atoms, and a hydroxyl group is present at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-tribromo-3-hydroxybenzoate can be synthesized through the bromination of methyl 3-hydroxybenzoate. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form less brominated derivatives or dehalogenated products.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less brominated or dehalogenated compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4,6-tribromo-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4,6-tribromo-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can also generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

  • 2,4,6-Tribromo-3-hydroxybenzoic acid
  • Methyl 2,4,6-tribromo-3-methoxybenzoate
  • Methyl 2,4,6-tribromo-3-aminobenzoate

Comparison: Methyl 2,4,6-tribromo-3-hydroxybenzoate is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H5Br3O3

Molecular Weight

388.83 g/mol

IUPAC Name

methyl 2,4,6-tribromo-3-hydroxybenzoate

InChI

InChI=1S/C8H5Br3O3/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2,12H,1H3

InChI Key

UCXPHNDWPFNUDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1Br)Br)O)Br

Origin of Product

United States

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